Piperazine, 1-[4-(4-chlorophenoxy)phenyl]-
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Overview
Description
Piperazine, 1-[4-(4-chlorophenoxy)phenyl]- is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 4-(4-chlorophenoxy)phenyl group, which imparts unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine, 1-[4-(4-chlorophenoxy)phenyl]-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine rings. Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. These processes yield piperazine as a co-product, which is then separated from the product stream containing other related chemicals .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[4-(4-chlorophenoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted piperazine compounds .
Scientific Research Applications
Piperazine, 1-[4-(4-chlorophenoxy)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are known for their pharmaceutical applications, and this compound is investigated for its potential therapeutic uses.
Industry: It is used in the manufacture of plastics, resins, and other industrial materials
Mechanism of Action
The mechanism of action of Piperazine, 1-[4-(4-chlorophenoxy)phenyl]- involves its interaction with specific molecular targets. Piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, the compound may interact with other molecular pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: A simple piperazine derivative with a phenyl group.
1-(4-Chlorophenyl)piperazine: A structural analog with a 4-chlorophenyl group.
Norchlorcyclizine: A compound with a similar piperazine structure but different substituents .
Uniqueness
Piperazine, 1-[4-(4-chlorophenoxy)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-(4-chlorophenoxy)phenyl group enhances its potential interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
62755-66-2 |
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Molecular Formula |
C16H17ClN2O |
Molecular Weight |
288.77 g/mol |
IUPAC Name |
1-[4-(4-chlorophenoxy)phenyl]piperazine |
InChI |
InChI=1S/C16H17ClN2O/c17-13-1-5-15(6-2-13)20-16-7-3-14(4-8-16)19-11-9-18-10-12-19/h1-8,18H,9-12H2 |
InChI Key |
NQDDRZNHPHUEHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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